2,3,4,5-Tetra(4-pyridyl)thiophene
Overview
Description
2,3,4,5-Tetra(4-pyridyl)thiophene, also known as GANT58, is a compound with the molecular formula C24H16N4S and a molecular weight of 392.5 g/mol . It is known to inhibit Hh signaling downstream of smo and sufu.
Synthesis Analysis
The synthesis of thiophene derivatives, including 2,3,4,5-Tetra(4-pyridyl)thiophene, often involves heterocyclization of various substrates . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) has been disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetra(4-pyridyl)thiophene allows it to coordinate to metal centers with diverse modes . It has been used in the construction of coordination frameworks with zeolite-like topologies .Chemical Reactions Analysis
Reactions of tetrahedral Cu (I) and Ag (I) cations with 2,3,4,5-tetra (4-pyridyl)thiophene have been reported, allowing targeted construction of coordination frameworks with zeolite-like topologies .Physical And Chemical Properties Analysis
2,3,4,5-Tetra(4-pyridyl)thiophene is a white to pale yellow compound that is soluble in DMSO . It has a molecular weight of 392.48 g/mol .Scientific Research Applications
Electronic and Electrochemical Properties
The study of heterocyclic compounds, including thiophenes with various ferrocenyl substitutions, reveals significant insights into their electronic and electrochemical properties. Such compounds exhibit a range of reversible electrochemical responses based on their substitution patterns. This research highlights the potential of these compounds in developing advanced materials with controlled electronic properties for various applications, such as electrochromic devices and electronic communication systems (Hildebrandt et al., 2011).
Coordination Polymers and Chemical Sensors
The development of coordination polymers using bidentate N-donor linkers, including pyridine derivatives, has been explored. These materials exhibit unique self-assembly into ladder structures, which show promise in applications such as chemical sensors due to their reversible polymerization and color change in response to various solvents, indicating potential for selective chemical detection (Hallale et al., 2005).
Nonlinear Optical (NLO) Applications
Research into novel NLO-chromophores incorporating pyrrole as an electron donor group demonstrates the modulation of optical and electronic properties through the introduction of acceptor groups. These findings suggest the suitability of such compounds for second-order nonlinear optical applications, highlighting the role of thiophene and pyridyl groups in enhancing the materials' NLO properties and thermal stability (Castro et al., 2012).
Electrochromic Properties
The synthesis of thieno[3,2-b]thiophene-based compounds with electron-deficient side groups offers insights into their electrochromic properties. These polymers exhibit rapid and reversible color changes, suggesting applications in electrochromic devices. The study underscores the importance of structural modification in tuning the electrochromic performance of conjugated polymers (Shao et al., 2017).
Molecular Electronics
The development of tetrakis(dimethylsilyl)thiophene represents a notable advancement in the synthesis of tetrasilylthiophenes. This research provides valuable insights into the effects of dimethylsilyl groups on the structural and electronic properties of the thiophene ring, offering potential applications in molecular electronics and materials science (Kyushin et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWLOKMMUTWFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291438 | |
Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetra(4-pyridyl)thiophene | |
CAS RN |
64048-12-0 | |
Record name | 64048-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.